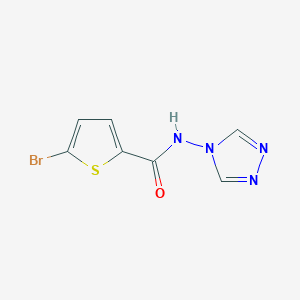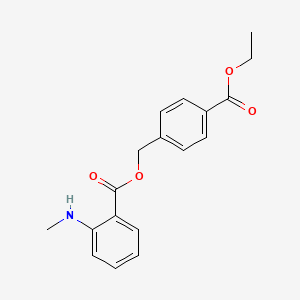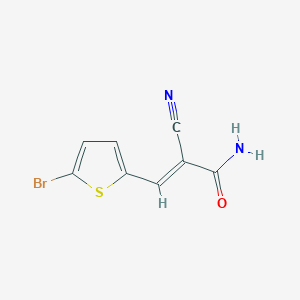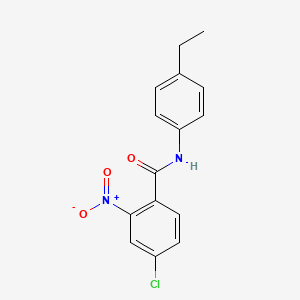
5-bromo-N-4H-1,2,4-triazol-4-yl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-4H-1,2,4-triazol-4-yl-2-thiophenecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BTB-1 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mécanisme D'action
BTB-1 is a small molecule inhibitor that works by binding to the c-Myc/Max heterodimerization domain. This binding prevents the interaction between c-Myc and Max, which is necessary for the formation of functional transcription complexes. Without this interaction, the transcription of genes involved in cell growth and proliferation is inhibited.
Biochemical and Physiological Effects
BTB-1 has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of c-Myc/Max heterodimerization, BTB-1 has been shown to induce apoptosis in cancer cells. This is likely due to the downregulation of c-Myc target genes involved in cell survival. Additionally, BTB-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BTB-1 in lab experiments is its specificity for the c-Myc/Max interaction. This specificity allows for the selective inhibition of this interaction without affecting other protein-protein interactions. Additionally, BTB-1 is a small molecule inhibitor, which makes it easier to use in experiments than larger protein inhibitors. However, there are also limitations to the use of BTB-1 in lab experiments. One limitation is that it may not be effective in all cancer types. Additionally, the mechanism of action of BTB-1 is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving BTB-1. One area of research is the development of more potent and selective inhibitors of the c-Myc/Max interaction. Additionally, further studies are needed to fully understand the mechanism of action of BTB-1 and its effects on cell growth and proliferation. Finally, the use of BTB-1 in combination with other cancer therapeutics is an area of research that has the potential to improve cancer treatment outcomes.
Méthodes De Synthèse
The synthesis of BTB-1 involves the reaction of 5-bromo-1,2,4-triazole-3-thiol with 2-chloro-N-(thiophen-2-yl)acetamide in the presence of a base. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out at elevated temperatures. The resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
BTB-1 has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is in the study of protein-protein interactions. BTB-1 has been shown to inhibit the interaction between the transcription factor c-Myc and its binding partner Max, which is essential for the regulation of cell growth and proliferation. This inhibition can be useful in the development of cancer therapeutics.
Propriétés
IUPAC Name |
5-bromo-N-(1,2,4-triazol-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4OS/c8-6-2-1-5(14-6)7(13)11-12-3-9-10-4-12/h1-4H,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFSGHQDPBJVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5709689.png)
![4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5709691.png)
![2-{[3-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5709694.png)

![N'-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5709708.png)

![1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine](/img/structure/B5709725.png)


![2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5709752.png)
![N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide](/img/structure/B5709756.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5709775.png)
![6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5709777.png)
